5-Chloro-2,4-difluorobenzoyl chloride
Overview
Description
5-Chloro-2,4-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method is the reaction of 5-chloro-2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Chloro-2,4-difluorobenzoic acid+SOCl2→5-Chloro-2,4-difluorobenzoyl chloride+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2,4-difluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
5-Chloro-2,4-difluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
5-Chloro-2,4-difluorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Agrochemicals: Employed in the production of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials and polymers.
Biological Research: Serves as a building block for the synthesis of biologically active compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-difluorobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For instance, in pharmaceutical synthesis, it may form amides or esters that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
2,4-Dichloro-5-fluorobenzoyl chloride: Contains an additional chlorine atom at the 4-position.
5-Chloro-2-fluorobenzoyl chloride: Lacks one fluorine atom compared to 5-Chloro-2,4-difluorobenzoyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-chloro-2,4-difluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIAVLGUQQECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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